An In-depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol
An In-depth Technical Guide to (2-Iodo-4,5-dimethylphenyl)methanol
Introduction: The Strategic Value of Aryl Iodide Intermediates in Synthesis
In the landscape of modern drug discovery and development, the strategic use of highly functionalized intermediates is paramount. These molecular building blocks are the linchpins that connect foundational raw materials to complex active pharmaceutical ingredients (APIs).[][2] (2-Iodo-4,5-dimethylphenyl)methanol (CAS 851384-78-6) emerges as a compound of significant interest within this context. Its structure, featuring a benzyl alcohol moiety and a sterically accessible ortho-iodine on a substituted phenyl ring, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, and an expert perspective on its potential applications as a versatile intermediate in medicinal chemistry and process development. The presence of the iodo group serves as a critical synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the methanol group offers a readily modifiable site for structural diversification.[2][3]
Core Physicochemical and Safety Profile
The fundamental properties of (2-Iodo-4,5-dimethylphenyl)methanol are summarized below. This data is critical for experimental design, safety assessment, and regulatory compliance.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 851384-78-6 | [4] |
| Molecular Formula | C₉H₁₁IO | [4] |
| Molecular Weight | 262.09 g/mol | [4] |
| Physical Form | Powder, Crystals, or Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | OZONDJBVFLGNJH-UHFFFAOYSA-N | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P260, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [5] |
Proposed Synthesis Pathway and Experimental Protocols
The proposed two-step pathway begins with the iodination of a commercially available starting material, 3,4-dimethylbenzaldehyde, followed by the selective reduction of the aldehyde functional group.
Caption: Proposed two-step synthesis of (2-Iodo-4,5-dimethylphenyl)methanol.
Protocol 1: Electrophilic Iodination of 3,4-Dimethylbenzaldehyde
Causality: The electron-donating nature of the two methyl groups activates the aromatic ring, directing electrophilic substitution. The position ortho to one methyl group and meta to the other (C2 position) is sterically accessible and electronically favored for iodination. This protocol is adapted from standard methods for iodinating activated aromatic rings.
Methodology:
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Reaction Setup: In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser, add 3,4-dimethylbenzaldehyde (1.0 eq). Dissolve it in a suitable solvent system, such as glacial acetic acid.
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Reagent Addition: To the stirred solution, add iodine (I₂, 1.1 eq), periodic acid (HIO₃, 0.4 eq), and a catalytic amount of concentrated sulfuric acid.
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Reaction Conditions: Heat the mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-Iodo-4,5-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-Iodo-4,5-dimethylbenzaldehyde
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aryl iodide or the aromatic ring. Methanol serves as both the solvent and a proton source for the workup. This protocol is based on a standard, reliable procedure for aldehyde reduction.[4]
Methodology:
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Reaction Setup: Charge a 250 mL round-bottomed flask, equipped with a magnetic stirring bar, with the purified 2-Iodo-4,5-dimethylbenzaldehyde (1.0 eq) and methanol (approx. 10 mL per gram of aldehyde).[4]
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
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Quenching and Workup: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction until the solution is slightly acidic (pH ~6).
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Extraction: Remove the methanol via rotary evaporation. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 30 mL).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2-Iodo-4,5-dimethylphenyl)methanol.[4] The product can be further purified by recrystallization or flash chromatography if necessary.
Applications in Drug Development and Medicinal Chemistry
The true value of (2-Iodo-4,5-dimethylphenyl)methanol lies in its potential as a versatile synthetic intermediate.[] Its distinct functional groups allow for orthogonal chemical modifications, making it an ideal scaffold for building molecular libraries for drug discovery.
Caption: Synthetic utility of (2-Iodo-4,5-dimethylphenyl)methanol in drug discovery.
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Aryl Iodide as a Cross-Coupling Handle: The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This enables:
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Suzuki Coupling: Introduction of new aryl or vinyl groups to create complex biaryl structures, a common motif in many APIs.
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Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to rigid scaffolds and linear extensions of the molecule.
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Buchwald-Hartwig Amination: Construction of C-N bonds to synthesize substituted anilines and related nitrogen-containing heterocycles.
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Benzyl Alcohol as a Diversification Point: The primary alcohol is a versatile functional group that can be easily modified:
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Oxidation: Mild oxidation can convert the alcohol back to the aldehyde for further reactions (e.g., reductive amination, Wittig reactions), or stronger oxidation can yield the corresponding benzoic acid.
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Esterification & Etherification: Reaction with various carboxylic acids or alkyl halides allows for the rapid generation of a library of ester and ether analogs. This is a classic strategy in lead optimization to modulate properties like solubility, lipophilicity, and metabolic stability, potentially creating pro-drugs.[]
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By leveraging these two reactive sites, medicinal chemists can systematically explore the chemical space around the dimethylphenyl scaffold to optimize binding interactions with a biological target, improve pharmacokinetic profiles, and ultimately develop novel therapeutic candidates.
References
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3-Nitropropanal. Organic Syntheses. [Link]
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Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. Royal Society of Chemistry. [Link]
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New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
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Iodine in Organic Synthesis. ResearchGate. [Link]
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Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. PubMed. [Link]
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A NEW TYPE OF OXIDATION-REDUCTION CONDENSATION BY THE COMBINED USE OF PHENYL DIPHENYLPHOSPHINITE AND OXIDANT. HETEROCYCLES. [Link]
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The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Medium. [https://medium.com/@bl Ldpharm/the-role-of-3-4-dimethylphenyl-methanol-in-pharmaceutical-synthesis-9742512e0964]([Link] Ldpharm/the-role-of-3-4-dimethylphenyl-methanol-in-pharmaceutical-synthesis-9742512e0964)
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Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. PrepChem.com. [Link]
